molecular formula C8H4ClF3N2S B064394 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol CAS No. 175135-18-9

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol

Cat. No. B064394
CAS RN: 175135-18-9
M. Wt: 252.64 g/mol
InChI Key: HPLKCIAVCNSXLZ-UHFFFAOYSA-N
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Description

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is a compound of interest due to its structural uniqueness and potential chemical reactivity. This compound belongs to the class of benzo[d]imidazole thiols, which are known for their diverse chemical properties and applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives can be achieved through various methods, including the use of thiamine hydrochloride as an efficient promoter in one-pot synthesis reactions in water medium (Liu, Lei, & Hu, 2012). Additionally, copper-catalyzed thiolation annulations have been developed for selectively synthesizing 2-trifluoromethyl benzothiazoles, demonstrating the versatility in synthesizing fluorinated benzo[d]imidazole derivatives (Li et al., 2010).

Molecular Structure Analysis

The molecular structure and characteristics of benzo[d]imidazole derivatives have been extensively studied. For instance, the crystal structure analysis of related compounds provides insights into their molecular configuration, showcasing the importance of substituents and molecular geometry in defining their chemical behavior and interactions (Banu et al., 2014).

Chemical Reactions and Properties

Benzo[d]imidazole thiols undergo various chemical reactions, highlighting their reactivity and potential as intermediates in the synthesis of more complex molecules. Copper- and palladium-catalyzed cross-coupling reactions have been employed for the synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, indicating the compound's ability to participate in C-S, C-N, and C-C bond formation (Shen et al., 2017).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown the effectiveness of benzimidazole derivatives in antimicrobial activities. The synthesis of imidazolyl Schiff bases, triazoles, and azetidinones from 2‐hydrazinyl imidazoles has demonstrated significant antibacterial and antifungal activities against various strains such as B. subtilis and A. niger. These findings highlight the potential of benzimidazole derivatives in developing new antimicrobial agents (Rekha et al., 2019).

Proton Conductivity in Fuel Cells

Benzimidazole and its derivatives have been explored for their applications in proton exchange membrane fuel cells (PEMFC). A study on blend membranes comprising partially fluorinated copolymers bearing azole functions with sulfonated PEEK demonstrated the influence of the benzimidazole moiety on membrane microstructure, thermal properties, and water uptake, showing promise for PEMFC operating at low relative humidity (Campagne et al., 2013).

Corrosion Inhibition

Benzimidazole derivatives have been assessed for their corrosion inhibition abilities towards mild steel in sulphuric acid. Studies involving physicochemical and theoretical analyses have shown that these compounds exhibit protective layer formation on mild steel surfaces, suggesting their utility in corrosion prevention applications (Ammal et al., 2018).

Synthesis of Organic Materials

The synthesis of 2-alkoxy/thioalkoxy and 2-thione benzimidazole derivatives has been achieved through chemoselective reactions, contributing to the development of libraries with distinct physicochemical properties and skeletal diversities. This research indicates the versatility of benzimidazole compounds in synthesizing organic materials with potential pharmaceutical applications (Yoon et al., 2017).

Safety and Hazards

The safety and hazards of “4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol” would depend on its specific properties. Generally, compounds containing a trifluoromethyl group are stable and non-reactive, but they should be handled with care due to the potential toxicity of fluorinated compounds .

Future Directions

The future directions for research on “4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol” would likely involve further exploration of its biological activities and potential applications in medicine or other fields .

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLKCIAVCNSXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381474
Record name 4-Chloro-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175135-18-9
Record name 4-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-benzimidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-18-9
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